1-(1,3-Benzodioxol-5-yl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(1,3-Benzodioxol-5-yl)ethanamine involves intricate chemical reactions. For instance, compounds with similar benzodioxol moieties have been synthesized using methods such as methanol reflux with formaldehyde and ethyleneamine, indicating a complex synthesis pathway that may be applicable to 1-(1,3-Benzodioxol-5-yl)ethanamine as well (Ji Shun-jun, 2010).
Molecular Structure Analysis
The molecular structure of compounds bearing the benzodioxol moiety showcases intriguing features such as polarized molecular-electronic structures and supramolecular aggregation, which are crucial for understanding the behavior of 1-(1,3-Benzodioxol-5-yl)ethanamine. Studies demonstrate that such compounds contain intramolecular hydrogen bonds and exhibit polarized structures, which may influence their chemical reactivity and interactions (Low et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving benzodioxol derivatives often lead to the formation of compounds with diverse chemical properties. For example, the strong hydrogen-bonded supramolecular architecture seen in related crystals indicates that 1-(1,3-Benzodioxol-5-yl)ethanamine could participate in similar interactions, affecting its solubility, stability, and reactivity (Yakalı et al., 2017).
Physical Properties Analysis
The physical properties of benzodioxol derivatives, such as crystal structure and thermal behavior, provide insights into the physical characteristics of 1-(1,3-Benzodioxol-5-yl)ethanamine. Studies involving X-ray diffraction and thermal analysis methods reveal detailed information on the crystalline nature and stability of these compounds under various conditions (Ersin Inkaya, 2018).
Chemical Properties Analysis
The chemical properties of 1-(1,3-Benzodioxol-5-yl)ethanamine can be inferred from spectroscopic and quantum mechanical investigations of similar compounds. Studies show that the electronic structure and spectral data provide substantial information on the chemical behavior, reactivity, and potential applications of benzodioxol derivatives (Ragamathunnisa M et al., 2015).
Scientific Research Applications
Pharmacologic Effects : Nichols and Kostuba (1979) investigated compounds related to 1-(1,3-Benzodioxol-5-yl)ethanamine, noting their pharmacologic effects in mice. One of the compounds, similar to the known psychotomimetic agent 3,4-(methylenedioxy)amphetamine (MDA), demonstrated MDA-like action in increasing spontaneous motor activity and eliciting behavioral effects (Nichols & Kostuba, 1979).
Antimicrobial and Antifungal Activity : Pejchal, Pejchalová, and Růžičková (2015) synthesized novel derivatives of 1-(1,3-Benzodioxol-5-yl)ethanamine and evaluated their antimicrobial and antifungal activities. Some of these compounds showed activity comparable to or slightly better than standard medicinal drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Spectral Luminescence Properties : Kozlov et al. (2010) studied the spectral luminescence properties of certain compounds derived from 1-(1,3-Benzodioxol-5-yl)ethanamine, which could be significant for understanding the electronic structure and spectra of these compounds (Kozlov et al., 2010).
Anti-arrhythmic Properties : Fregnan, Ferni, and Prada (1977) discovered that certain 1,3-benzodioxole derivatives, including 1-(1,3-Benzodioxol-5-yl)ethanamine, were effective against experimentally induced arrhythmias in animal models (Fregnan, Ferni, & Prada, 1977).
Chemoenzymatic Syntheses for Pharmaceuticals : Antunes et al. (2004) demonstrated the use of 1-(1,3-Benzodioxol-5-yl)ethanamine derivatives in the chemoenzymatic synthesis of pharmaceuticals like epinephrine, norepinephrine, and isoproterenol (Antunes et al., 2004).
Quantum Mechanical Investigations : M. Ragamathunnisa et al. (2015) conducted a theoretical study on the molecular geometry and electronic structure of 1-(1,3-Benzodioxol-5-yl)thiourea, providing insights into its spectral detection technology (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXYAKHFVPCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923947 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)ethanamine | |
CAS RN |
121734-64-3 | |
Record name | 3,4-Methylenedioxyphenyl-1-ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.